PROTAC EGFR degrader 3

EGFR Del19 DC50 comparison HCC827

PROTAC EGFR degrader 3 (CAS 2768472-28-0) is a covalent PROTAC that recruits VHL E3 ligase for selective mutant EGFR degradation in H1975 (L858R/T790M) and HCC827 (Del19) models. Its covalent warhead provides superior degradation efficiency vs. reversible PROTACs (e.g., Gefitinib-based PROTAC 3) and uniquely engages lysosomal degradation alongside the proteasome—a dual-pathway mechanism absent in comparator compounds. Researchers studying double-mutant EGFR biology, degradation pathway crosstalk, or requiring intermediate degradation kinetics (DC50 ~1.56 nM L858R/T790M) should select this compound. Do not substitute with PROTAC EGFR degrader 4 or reversible alternatives.

Molecular Formula C60H77N13O5S
Molecular Weight 1092.4 g/mol
Cat. No. B10832072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC EGFR degrader 3
Molecular FormulaC60H77N13O5S
Molecular Weight1092.4 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C7C(=N6)N(C(=N7)NC8=CC=CC=C8)C9CCCN(C9)C(=O)C=C)O
InChIInChI=1S/C60H77N13O5S/c1-7-52(76)71-30-16-19-47(37-71)73-55-49(66-59(73)65-44-17-12-11-13-18-44)36-61-58(68-55)64-45-25-27-46(28-26-45)70-33-31-69(32-34-70)29-15-10-8-9-14-20-51(75)67-54(60(4,5)6)57(78)72-38-48(74)35-50(72)56(77)63-40(2)42-21-23-43(24-22-42)53-41(3)62-39-79-53/h7,11-13,17-18,21-28,36,39-40,47-48,50,54,74H,1,8-10,14-16,19-20,29-35,37-38H2,2-6H3,(H,63,77)(H,65,66)(H,67,75)(H,61,64,68)/t40-,47-,48+,50-,54+/m0/s1
InChIKeyRYXQXEGTLNBKEC-DKQRTKIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC EGFR Degrader 3: Baseline Identity, Structure, and Functional Classification for Research Procurement


PROTAC EGFR degrader 3 (CAS: 2768472-28-0) is a covalent heterobifunctional proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to selectively degrade mutant epidermal growth factor receptor (EGFR) [1]. The compound incorporates an EGFR-binding warhead conjugated via a linker to a VHL ligand, enabling catalytic degradation rather than mere enzymatic inhibition [2]. Notably, PROTAC EGFR degrader 3 is structurally and pharmacologically distinct from "Gefitinib-based PROTAC 3" (CAS: 2230821-27-7), a common point of procurement confusion . The covalent binding modality of PROTAC EGFR degrader 3 distinguishes it from reversible EGFR-targeting PROTACs and directly impacts degradation kinetics, selectivity profile, and experimental utility [3].

Why PROTAC EGFR Degrader 3 Cannot Be Substituted with Gefitinib-Based PROTAC 3 or Other In-Class EGFR Degraders


Substitution among EGFR-targeting PROTACs is scientifically invalid due to substantial divergence in binding modality (covalent vs. reversible), mutant selectivity windows, degradation pathway engagement, and cell-type-specific potency [1]. PROTAC EGFR degrader 3 employs a covalent EGFR-binding warhead, whereas "Gefitinib-based PROTAC 3" uses the reversible inhibitor gefitinib, resulting in distinct target engagement kinetics and degradation efficiency [2]. Furthermore, quantitative head-to-head comparisons across mutant cell lines reveal up to 42-fold differences in DC50 values among PROTAC EGFR degrader 2, 3, 4, and 5 [3][4]. Critically, PROTAC EGFR degrader 3 uniquely engages the lysosomal degradation pathway in addition to proteasomal degradation—a mechanistic feature absent in several comparator compounds that fundamentally alters degradation persistence and potential off-target effects [5].

PROTAC EGFR Degrader 3: Quantitative Evidence for Differentiated Scientific and Procurement Decisions


Degradation Potency in HCC827 (Exon 19 Deletion) Cells: PROTAC EGFR Degrader 3 vs. PROTAC EGFR Degrader 2, 4, and 5

In HCC827 cells harboring EGFR exon 19 deletion (Del19), PROTAC EGFR degrader 3 demonstrates intermediate degradation potency among the degrader series, with distinct quantitative positioning relative to comparators [1]. This differentiation matters for researchers requiring defined degradation kinetics—neither the sub-nanomolar hyper-potency of degrader 4 nor the reduced potency of degrader 2.

EGFR Del19 DC50 comparison HCC827

H1975 Cell Activity and Mutant Selectivity: PROTAC EGFR Degrader 3 vs. PROTAC EGFR Degrader 4 and Gefitinib-Based PROTAC 3

PROTAC EGFR degrader 3 exhibits 'excellent cellular activity' and 'high selectivity' against H1975 cells (harboring EGFR L858R/T790M double mutation) [1]. In contrast, PROTAC EGFR degrader 4 displays a DC50 of 126 nM in EGFR L858R/T790M degradation, while showing sub-nanomolar potency (DC50 = 0.51 nM) against EGFR Del19 [2]. Gefitinib-based PROTAC 3 (reversible binder) reports DC50 = 22.3 nM in H3255 cells (L858R single mutant) but lacks data on L858R/T790M double-mutant activity .

H1975 L858R/T790M mutant selectivity

Covalent Binding Modality as Differentiation: PROTAC EGFR Degrader 3 vs. Gefitinib-Based PROTAC 3

PROTAC EGFR degrader 3 incorporates a covalent EGFR-binding fragment, whereas Gefitinib-based PROTAC 3 (CAS: 2230821-27-7) utilizes the reversible inhibitor gefitinib as its warhead [1]. In a direct comparative study, Zhao et al. demonstrated that covalent PROTACs exhibit superior degradation efficiency relative to reversible counterparts, with covalent binding enabling more sustained target engagement and enhanced degradation kinetics [2].

covalent PROTAC reversible PROTAC target engagement

Lysosomal Degradation Pathway Engagement: PROTAC EGFR Degrader 3 vs. In-Class PROTACs

PROTAC EGFR degrader 3 engages the lysosomal degradation pathway in addition to the canonical ubiquitin-proteasome system (UPS) for EGFR mutant clearance [1]. This dual-pathway engagement is explicitly documented for PROTAC EGFR degrader 3 but not uniformly reported across other EGFR PROTAC series members. For context, compounds 31 (MS9449) and 72 (MS9427) from a separate series were shown to degrade mutant EGFR through both UPS and autophagy/lysosome pathways [2].

lysosomal degradation autophagy degradation mechanism

Optimal Application Scenarios for PROTAC EGFR Degrader 3 Based on Quantitative Differentiation Evidence


H1975 Cell-Based Studies of Osimertinib-Resistant EGFR L858R/T790M Double Mutants

PROTAC EGFR degrader 3 is validated for 'excellent cellular activity' and 'high selectivity' in H1975 cells harboring the L858R/T790M double mutation [1]. This model represents osimertinib-resistant NSCLC contexts. In contrast, PROTAC EGFR degrader 4 exhibits weak activity against this mutant (DC50 = 126 nM) despite sub-nanomolar Del19 potency, and Gefitinib-based PROTAC 3 lacks validated L858R/T790M activity data [2]. Researchers specifically investigating double-mutant EGFR biology should prioritize PROTAC EGFR degrader 3 over degrader 4 or reversible PROTACs.

Mechanistic Studies Requiring Dual Proteasomal and Lysosomal Degradation Pathway Analysis

PROTAC EGFR degrader 3 is mechanistically characterized as engaging the lysosomal pathway for EGFR mutant degradation, complementing the canonical ubiquitin-proteasome system [1]. This dual-pathway feature is explicitly documented for PROTAC EGFR degrader 3, making it a suitable tool compound for studies investigating the relative contributions of proteasomal versus lysosomal degradation to overall target depletion, or for experiments requiring pathway-specific inhibitor co-treatment designs (e.g., bafilomycin A1 vs. MG-132).

Covalent vs. Reversible PROTAC Comparative Pharmacology Studies

The covalent EGFR-binding warhead of PROTAC EGFR degrader 3 provides a defined comparator to reversible PROTACs such as Gefitinib-based PROTAC 3 [1]. Zhao et al. demonstrated that covalent PROTACs exhibit enhanced degradation efficiency relative to reversible counterparts [2]. Researchers conducting comparative mechanistic or pharmacological studies of binding modality effects on degradation kinetics, washout persistence, or ternary complex stability should select PROTAC EGFR degrader 3 as the covalent representative and Gefitinib-based PROTAC 3 as the reversible control.

Intermediate-Potency Degrader for Kinetic Window Studies in EGFR Del19 Models

For researchers requiring defined intermediate degradation kinetics in EGFR Del19-expressing models, PROTAC EGFR degrader 3 occupies a distinct potency niche between the hyper-potent degrader 4 (DC50 = 0.51 nM) and the less potent degraders 2 and 5 (DC50 ~35-37 nM) [1]. This intermediate positioning enables experimental designs where neither maximal nor minimal degradation is desired—for example, studies of partial target depletion effects, dose-response curve shape analysis, or combination treatments requiring controlled degradation amplitude.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC EGFR degrader 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.